![molecular formula C28H35NO2 B1389327 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040690-10-5](/img/structure/B1389327.png)
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline
Overview
Description
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound that features a heptyloxy group attached to a benzene ring, which is further connected to an aniline group substituted with a phenethyloxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves multiple steps:
Formation of the Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base (such as potassium carbonate) to form heptyloxybenzene.
Synthesis of the Phenethyloxybenzyl Intermediate: Phenethyl bromide reacts with benzyl alcohol in the presence of a base to form phenethyloxybenzyl alcohol.
Coupling Reaction: The heptyloxybenzene intermediate is reacted with the phenethyloxybenzyl intermediate in the presence of a coupling agent (such as N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Proteomics Research
Mechanism of Action:
The compound is utilized in proteomics for its ability to interact with specific proteins or enzymes. It modulates their activity, which can lead to various biological effects. The hydrophobic heptyloxy group enhances its solubility in organic solvents, making it suitable for biological assays and interactions with lipid membranes .
Case Studies:
- Enzyme Inhibition: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.
- Protein Binding Assays: The compound has been used in binding assays to study protein-ligand interactions, crucial for drug discovery and development.
Medicinal Chemistry
Therapeutic Potential:
this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may exhibit similar properties .
Research Findings:
- Neuroprotection: Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, a contributing factor in diseases like Alzheimer’s.
- Drug Development: Ongoing research is focused on optimizing its structure to enhance bioavailability and efficacy as a neuroprotective drug.
Materials Science
Polymeric Applications:
The compound's unique hydrophobic properties make it an excellent candidate for developing novel polymeric materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.
Case Studies:
- Conductive Polymers: Research has explored using this compound in the synthesis of conductive polymers, which have applications in electronic devices.
- Coatings and Adhesives: The compound has been tested as an additive in coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic Acid: Similar in structure but lacks the aniline and phenethyloxybenzyl groups.
4-(Heptyloxy)phenyl Isocyanate: Contains a heptyloxy group but has an isocyanate functional group instead of an aniline group.
Phenyl Boronic Acid Derivatives: Share the phenyl group but have different functional groups attached.
Biological Activity
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available anilines and phenolic compounds. The heptyloxy group is introduced to enhance lipophilicity, which is crucial for biological activity. The synthetic route generally follows:
- Formation of the Phenethyloxy Group : This is achieved through nucleophilic substitution reactions.
- Introduction of the Heptyloxy Chain : The heptyloxy chain is typically added via alkylation methods.
- Final Coupling Reaction : The final product is formed through coupling reactions between the modified aniline and the phenethyloxy derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid . The selectivity of these compounds for bacterial cells over mammalian cells suggests a favorable therapeutic index.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in HepG2 liver cancer cells. In vitro studies have demonstrated that treatment with similar compounds leads to cell cycle arrest and increased apoptosis rates, indicating a mechanism that could be exploited for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Heptyloxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Phenethyloxy Substituent : Influences the binding affinity to biological targets.
- Aniline Core : Provides a basic structure that can interact with various biological molecules.
Table 1 summarizes the SAR findings from related compounds:
Compound Structure | MIC (µM) | Selectivity Index (SI) | Apoptosis Induction (%) |
---|---|---|---|
4-Aminoquinoline | 2.7 | High | 35 |
4-(Heptyloxy) | TBD | TBD | TBD |
Case Studies
- Antimycobacterial Evaluation : In a study involving a series of synthesized compounds, derivatives with similar structures to this compound showed MIC values as low as 2.7 µM against M. tuberculosis, indicating strong antimycobacterial activity .
- Cancer Cell Studies : Research examining the effects of structurally related compounds on HepG2 cells demonstrated significant induction of apoptosis and cell cycle arrest at concentrations as low as 2 µM, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
4-heptoxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-5-11-21-30-27-18-16-26(17-19-27)29-23-25-14-9-10-15-28(25)31-22-20-24-12-7-6-8-13-24/h6-10,12-19,29H,2-5,11,20-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKBUILWVYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185993 | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-10-5 | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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